molecular formula C8H10O3 B009698 Furfuryl glycidyl ether CAS No. 5380-87-0

Furfuryl glycidyl ether

Cat. No. B009698
CAS RN: 5380-87-0
M. Wt: 154.16 g/mol
InChI Key: RUGWIVARLJMKDM-UHFFFAOYSA-N
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Description

Furfuryl glycidyl ether (FGE) is a versatile monomer used in the synthesis of a wide range of polymers, offering unique properties such as thermal reversibility and functionalizability. Its synthesis involves the reaction of furfuryl alcohol with epichlorohydrin, leveraging catalysts like sodium hydroxide and tert-butylammonium sulfate. This process not only utilizes renewable resources but also enables the incorporation of CO2 into polymers, highlighting its potential for sustainable material development (Hou Jiqiang, 2009).

Synthesis Analysis

FGE's synthesis from CO2 and epoxides in a solvent-free process produces poly((furfuryl glycidyl ether)-co-(glycidyl methyl ether) carbonate) copolymers. These polymers, characterized by their molecular weight distributions and thermal properties, can undergo reversible network formation via Diels-Alder chemistry, showcasing their adaptability for post-functionalization and cross-linking (Jeannette Hilf et al., 2015).

Molecular Structure Analysis

The molecular structure of FGE-based polymers enables unique reactions like the Diels-Alder cycloaddition, allowing for reversible cross-linking. This aspect is crucial for developing self-healing materials, as demonstrated by poly(ethylene oxide)-Block-Poly(furfuryl glycidyl ether) (PEO-b-PFGE) block copolymers that can heal scratch patterns on their surfaces multiple times (Markus J. Barthel et al., 2013).

Chemical Reactions and Properties

FGE is reactive towards maleimide derivatives through Diels-Alder chemistry, enabling the synthesis of thermoreversible cross-linked polyepichlorohydrin elastomers with tunable mechanical properties. This reactivity facilitates the creation of materials that combine robust mechanical performance with the ability to be remolded and self-healed, expanding their application potential (Deng Ming et al., 2018).

Physical Properties Analysis

The amphiphilic nature of FGE-based block copolymers, such as poly(furfuryl glycidyl ether)-block-poly(ethylene glycol), influences their behavior at interfaces, particularly the air-water interface. These materials exhibit distinct film-forming abilities and stability, determined by their block lengths and hydrophilic-lipophilic balance, suggesting their utility in surface functionalization and hydrogel formation (K. Adatia et al., 2020).

Chemical Properties Analysis

The chemical versatility of FGE is further exemplified in its polymerization reactions. For instance, its copolymerization with CO2 and epichlorohydrin under specific catalysts produces aliphatic polycarbonates with significant molecular weights and lower glass transition temperatures compared to poly(propylene carbonate). These materials not only demonstrate improved thermal stability but also offer a broader application window, especially in lower temperature ranges, contributing to the development of more flexible and durable polymer materials (Hou Jiqiang, 2009).

Scientific Research Applications

  • Synthesis of Thermoreversible Cross-Linked Polyepichlorohydrin Elastomers : FGE can be used to synthesize thermoreversible cross-linked polyepichlorohydrin elastomers. These elastomers can be used as structural materials, capable of being remolded and self-healed without loss of performance (Deng Ming et al., 2018).

  • Synthesis of Aliphatic Polycarbonates : FGE is used in the synthesis of aliphatic polycarbonates with varying content, suitable for reversible functionalization and cross-linking (Jeannette Hilf et al., 2015).

  • Self-Healable Interfaces in Composite Materials : It is used to introduce furan groups into epoxy systems, creating self-healable interfaces in carbon fiber-epoxy composite materials (W. Zhang, J. Duchet, & J. Gérard, 2014).

  • Biorenewable Fuel Additives : Furfuryl ethers, efficiently produced via an etherification reaction of furfuryl alcohol and short chain alkyl alcohols, are significant as biorenewable fuel additives (D. R. Chaffey et al., 2018).

  • Solid Polymer Electrolytes for Batteries : Crosslinked poly(allyl glycidyl ether) with furfuryl mercaptan is used as a solid polymer electrolyte for Li-S batteries, exhibiting favorable performance (Y. L. Mallela et al., 2020).

  • Improvement in Epoxy Resin Properties : FGE is a good diluent for epoxy resin, increasing tensile strength, impact strength, and glass transition temperature (Wandeng Li, 2009).

  • Selective Functionalization Reactions : FGE is a versatile monomer for the preparation of reversibly cross-linkable nanostructured materials and a powerful tool for selective functionalization reactions, including surface modification (T. Rudolph et al., 2014).

  • Preparation of Self-Healable and Ultrahydrophobic Materials : FGE is used in the preparation of self-healable and ultrahydrophobic polyurethane-POSS hybrid materials, which show a remarkable increase in water contact angle (P. Behera, Prantik Mondal, & N. Singha, 2018).

  • Enhancement of Drug Solubility and Injectable Hydrogel Platforms : The copolymer PFGE-b-PGGE enhances nifuratel solubility and forms injectable and self-healable hydrogel platforms for gynaecological therapies (Piotr Ziemczonek et al., 2021).

Safety And Hazards

Furfuryl glycidyl ether should be handled with care to avoid ingestion and inhalation . Personal protective equipment should be worn and adequate ventilation should be ensured . Contact with skin, eyes, and clothing should be avoided . It should be stored in a dry, cool, and well-ventilated place, protected from light and moisture .

Future Directions

Furfuryl glycidyl ether has potential applications in the synthesis of thermoreversible polyepichlorohydrin elastomers . These elastomers could be remolded and self-healed without loss of performance . This opens up new possibilities for the use of Furfuryl glycidyl ether in the development of high-performance materials .

properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWIVARLJMKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968589
Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl glycidyl ether

CAS RN

5380-87-0
Record name 2-[(2-Oxiranylmethoxy)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5380-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl glycidyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Oxiran-2-yl)methoxy]methyl}furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,3-epoxypropoxy)methyl]furan
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Synthesis routes and methods

Procedure details

With reference to the chemical reaction formula 7, epichlorohydrin (23.5 mL, 300 mmol), NaOH aqueous solution (22.0 g, 275 mmol) of 50% and TBABr (0.644 g, 2 mmol) as a catalyst are put into a 100 mL round-bottom flask one after another, and intensely magnetic stirred. 2-furanmethanol (9.81 g, 100 mmol) diluted in THF 30 mL is then slowly added by drops into the flask at a room temperature, and then intensely stirred for two hours at a room temperature. Afterwards the reaction liquid is moved to a separatory funnel, into which are added distilled water and EtOAc 200 ml each to wash an organic layer twice and washed with saturated NaCI aqueous solution. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated to flash chromatography (hexanes:EtOAc=1:1→1:2) to obtain a furfuryl glycidyl ether (13.3 g, 86.3 mmol, 86% of yield) in the form of transparent oil. The data of 1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
catalyst
Reaction Step One
Name
Quantity
22 g
Type
catalyst
Reaction Step One
Name
Quantity
0.644 g
Type
catalyst
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
J Hilf, M Scharfenberg, J Poon… - Macromolecular Rapid …, 2015 - Wiley Online Library
… A first account of the use of furfuryl glycidyl ether (FGE) for catalytic … poly(furfuryl glycidyl ether carbonate) P(FGE C) homopolymers and the corresponding poly((furfuryl glycidyl ether)-co-…
Number of citations: 43 onlinelibrary.wiley.com
M Deng, F Guo, D Liao, Z Hou, Y Li - Polymer Chemistry, 2018 - pubs.rsc.org
… the high activity and random copolymerization behavior of i-Bu 3 Al/H 3 PO 4 /DBU in the polymerization of ECH and EO, we then investigated the incorporation of furfuryl glycidyl ether (…
Number of citations: 19 pubs.rsc.org
MJ Barthel, T Rudolph, S Crotty… - Journal of Polymer …, 2012 - Wiley Online Library
… moieties in the side-chain, poly(furfuryl glycidyl ether) (PFGE) has been prepared using … corresponding poly(ethylene glycol)-block-poly(furfuryl glycidyl ether) (PEG 139 -b-PFGE 12 ) …
Number of citations: 47 onlinelibrary.wiley.com
MJ Barthel, T Rudolph, A Teichler… - Advanced Functional …, 2013 - Wiley Online Library
… have recently reported that furfuryl glycidyl ether can be used … (ethylene oxide)-b-poly(furfuryl glycidyl ether) (PEO-b-PFGE) … reported in the case of furfuryl glycidyl ether,35, 36 where the …
Number of citations: 107 onlinelibrary.wiley.com
KK Adatia, A Holm, A Southan, CW Frank… - Polymer …, 2020 - pubs.rsc.org
… In summary, we could show the film formation of all six poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) (PFGE p -b-PEG q ) macromonomers and give more insight into the …
Number of citations: 2 pubs.rsc.org
P Ziemczonek, M Gosecka, M Gosecki… - International Journal of …, 2021 - mdpi.com
… We have also used poly(furfuryl glycidyl ether) as a … composed of three-armed poly(furfuryl glycidyl ether)-block-poly((… of the amphiphilic copolymer poly(furfuryl glycidyl ether)-block-poly(…
Number of citations: 10 www.mdpi.com
KK Adatia, S Keller, T Götz, GEM Tovar… - Polymer Chemistry, 2019 - pubs.rsc.org
… Furfuryl glycidyl ether (FGE) was bought from Acros Organics (Geel, Belgium) and ethylene … Furfuryl glycidyl ether was purified by column chromatography (silica gel, solvent gradient …
Number of citations: 5 pubs.rsc.org
M Wagner, MJ Barthel, RRA Freund, S Hoeppener… - Polymer …, 2014 - pubs.rsc.org
… Ethylene oxide, furfuryl glycidyl ether (FGE), allyl glycidyl ether (AGE), 3-mercaptopropionic acid, 1… Furfuryl glycidyl ether was purified by column chromatography (eluent: ethylacetate–n-…
Number of citations: 22 pubs.rsc.org
J Wang, J Li, J Zhang, S Liu, L Wan, Z Liu, F Huang - Polymers, 2023 - mdpi.com
… –maleimide resins with either a rigid -Ph-CH 2 -Ph- structure or a flexible-(CH 2 ) 6 - structure in the bismaleimide units were prepared by one-pot synthesis using furfuryl glycidyl ether (…
Number of citations: 9 www.mdpi.com
L Gao, X Chen, X Liang, X Guo, X Huang, C Chen… - Polymers, 2019 - mdpi.com
… ) (PPC) containing cross-linked networks was one-pot synthesized by copolymerization of carbon dioxide, propylene oxide (PO), maleic anhydride (MA), and furfuryl glycidyl ether (FGE)…
Number of citations: 10 www.mdpi.com

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